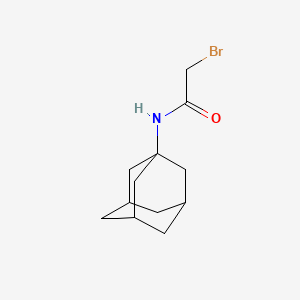

N-Adamantan-1-yl-2-bromo-acetamide

Description

N-Adamantan-1-yl-2-bromo-acetamide (CAS 54059-81-3) is a brominated acetamide derivative featuring the adamantane moiety, a rigid hydrocarbon cage known for enhancing lipophilicity and metabolic stability in pharmaceuticals. Its molecular formula is C₁₂H₁₈BrNO, with a molecular weight of 272.19 g/mol and a purity of ≥95% . Its structure combines the adamantane group with a bromoacetamide chain, enabling diverse reactivity for further functionalization.

Properties

Molecular Formula |

C12H18BrNO |

|---|---|

Molecular Weight |

272.18 g/mol |

IUPAC Name |

N-(1-adamantyl)-2-bromoacetamide |

InChI |

InChI=1S/C12H18BrNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15) |

InChI Key |

PRIHBWFFGUPPOR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Adamantan-1-yl-2-bromo-acetamide typically involves the reaction of 1-adamantylamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:

Starting Materials: 1-adamantylamine and bromoacetyl bromide.

Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Procedure: 1-adamantylamine is dissolved in dichloromethane, and bromoacetyl bromide is added dropwise with stirring. Triethylamine is then added to neutralize the hydrogen bromide formed. The reaction mixture is stirred for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Handling: Large quantities of 1-adamantylamine and bromoacetyl bromide are handled in industrial reactors.

Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control and efficient mixing.

Purification: The product is purified using industrial-scale recrystallization or chromatography techniques to ensure high purity suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N-Adamantan-1-yl-2-bromo-acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form N-(1-adamantyl)-2-aminoacetamide using reducing agents like lithium aluminum hydride.

Oxidation: Oxidation reactions can convert the amide group to other functional groups, such as carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic media.

Major Products

N-(1-Adamantyl)-2-aminoacetamide: Formed by reduction.

N-(1-Adamantyl)-2-azidoacetamide: Formed by nucleophilic substitution with sodium azide.

N-(1-Adamantyl)-2-carboxylic acid: Formed by oxidation.

Scientific Research Applications

N-Adamantan-1-yl-2-bromo-acetamide has diverse applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents due to its ability to modify biological targets.

Materials Science: Incorporated into polymers to enhance thermal stability and mechanical properties.

Biological Studies: Employed in the study of enzyme inhibition and protein modification due to its reactive bromoacetamide group.

Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of N-Adamantan-1-yl-2-bromo-acetamide involves the reactivity of the bromoacetamide group. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on biological molecules. This reactivity is exploited in enzyme inhibition, where the compound can modify active site residues, leading to the inhibition of enzyme activity. The adamantane core provides stability and enhances the compound’s ability to interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Adamantyl Acetamides

N-Adamantan-1-yl-2-chloro-acetamide (CAS 5689-59-8)

- Molecular Formula: C₁₂H₁₈ClNO

- Molecular Weight : 227.72 g/mol

- Key Differences: The chlorine atom (Cl) replaces bromine (Br), reducing molecular weight and polarizability. Crystal Structure: Orthorhombic system (space group Pbca) with lattice parameters a = 9.3656 Å, b = 13.7515 Å, c = 18.7917 Å . Applications: Serves as a precursor for anti-tuberculosis agents .

N-Adamantan-1-yl-2-iodo-acetamide

Aryl-Substituted Adamantyl Acetamides

2-(Adamantan-1-yl)-N-(4-bromophenyl)acetamide (CAS 708293-02-1)

- Molecular Formula: C₁₈H₂₁BrNO

- Molecular Weight : 355.28 g/mol

- Likely exhibits distinct solubility and bioavailability due to increased planar surface area .

N-((3s,5s,7s)-Adamantan-1-yl)-2-(4-bromophenyl)acetamide

Heterocyclic and Complex Derivatives

N-(Adamantan-1-yl)-2-chloro-N-(furan-2-ylmethyl)acetamide (CAS 335632-75-2)

- Molecular Formula: C₁₇H₂₂ClNO₂

- Molecular Weight : 307.82 g/mol

- Key Features :

2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

Comparative Data Table

Q & A

Basic Research Question

- ¹H/¹³C NMR : Adamantane protons appear as multiplets at δ 1.5–2.0 ppm, while the acetamide carbonyl resonates at ~166 ppm in ¹³C NMR . Bromine substitution is confirmed by the absence of chloroacetamide peaks (δ ~4.0 ppm for CH₂Cl) and presence of CH₂Br signals.

- IR Spectroscopy : Strong C=O stretching at ~1668 cm⁻¹ and N–H bending at ~3178 cm⁻¹ .

- HRMS : Molecular ion peaks (e.g., m/z 413.6 for C₂₂H₂₇N₃OS₂) validate molecular weight .

What methodologies are employed to assess the biological activity of adamantane derivatives in anti-tuberculosis research?

Advanced Research Question

- In vitro assays : Measure inhibition of Mycobacterium tuberculosis growth using microplate Alamar Blue assays .

- Cellular uptake studies : Use fluorescent probes (e.g., YO-PRO-1) to evaluate P2X7 receptor antagonism, with IC₅₀ values calculated via dose-response curves .

- In vivo models : Test efficacy in murine collagen-induced arthritis or carrageenan-induced edema models, monitoring biomarkers like interleukin-6 (IL-6) .

How do computational models aid in understanding the reactivity and stability of this compound in various solvents?

Advanced Research Question

Density Functional Theory (DFT) simulations predict:

- Solvent effects : Polar solvents (e.g., DMSO) stabilize the amide group via hydrogen bonding, reducing hydrolysis rates.

- Reactivity : Bromine’s electronegativity increases electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks (e.g., by amines) .

- Conformational stability : Adamantane’s rigid cage minimizes steric strain, favoring gauche conformations in solution .

What are the critical parameters for optimizing the crystallization of this compound for structural analysis?

Basic Research Question

- Solvent selection : Ethanol/water mixtures (80% EtOH) yield high-quality crystals by balancing solubility and nucleation rates .

- Temperature control : Slow cooling from 50°C to room temperature prevents rapid precipitation.

- Crystal mounting : Use cryoprotectants (e.g., glycerol) for low-temperature (173 K) data collection to minimize lattice disorder .

How to resolve contradictions in crystallographic data when refining halogenated adamantane derivatives?

Advanced Research Question

- Disordered atoms : Apply PART instructions in SHELXL to model split positions for bromine atoms .

- Twinned data : Use HKLF 5 format in SHELXL97 to handle overlapping reflections .

- Validation tools : Check PLATON ADDSYM for missed symmetry and CCDC Mercury for packing plausibility .

What safety precautions are essential when handling brominated acetamides in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation of bromine vapor (TLV: 0.1 ppm) .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Spill management : Neutralize brominated compounds with sodium thiosulfate before disposal .

What strategies are effective in designing derivatives of this compound for enhanced pharmacological properties?

Advanced Research Question

- Bioisosteric replacement : Substitute bromine with azide or amine groups to modulate lipophilicity (log P) .

- Conformational restriction : Introduce cyclic substituents (e.g., benzothiazole) to improve target binding .

- Prodrug design : Link hydrolyzable esters to the adamantane cage for controlled release .

How to interpret intermolecular interactions from crystallographic data to predict physicochemical properties?

Advanced Research Question

- Hydrogen bonding networks : Infinite N–H⋯O chains (e.g., along the a-axis) correlate with high melting points (>485 K) .

- Van der Waals contacts : Adamantane’s hydrophobic cage promotes π-alkyl interactions, enhancing solubility in nonpolar solvents .

- Hirshfeld surface analysis : Quantify contact percentages (e.g., H⋯H = 65%, C⋯Br = 12%) to predict stability under thermal stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.